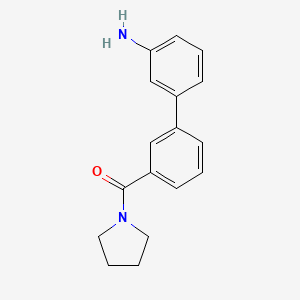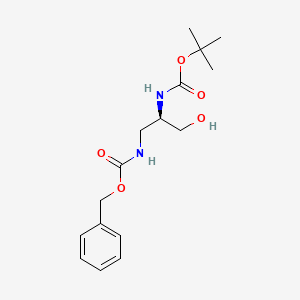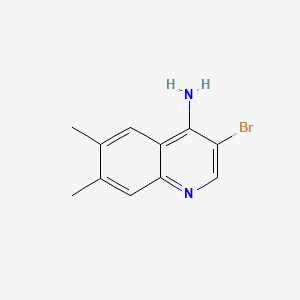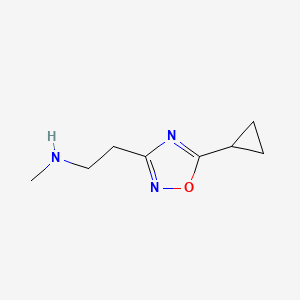
3-Amino-3'-(pyrrolidinocarbonyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3’-(pyrrolidinocarbonyl)biphenyl is an organic compound with the molecular formula C17H18N2O It is characterized by the presence of an amino group and a pyrrolidinocarbonyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Pyrrolidinocarbonyl Group: The pyrrolidinocarbonyl group can be introduced via an acylation reaction using pyrrolidine and an appropriate acylating agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The amino group in 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl can undergo oxidation to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Amino-3’-(pyrrolidinocarbonyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl depends on its application:
Biological Systems: It may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the pyrrolidinocarbonyl group can participate in hydrophobic interactions.
Chemical Reactions: Acts as a nucleophile in substitution reactions and can undergo redox reactions due to its functional groups.
Comparaison Avec Des Composés Similaires
- 3-Amino-4’-(pyrrolidinocarbonyl)biphenyl
- 3-Amino-3’-(morpholinocarbonyl)biphenyl
- 3-Amino-3’-(piperidinocarbonyl)biphenyl
Comparison:
- 3-Amino-4’-(pyrrolidinocarbonyl)biphenyl: Similar structure but with the pyrrolidinocarbonyl group at a different position, which may affect its reactivity and interactions.
- 3-Amino-3’-(morpholinocarbonyl)biphenyl: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical properties and biological activity.
- 3-Amino-3’-(piperidinocarbonyl)biphenyl: Features a piperidine ring, which may influence its stability and reactivity compared to the pyrrolidine derivative.
3-Amino-3’-(pyrrolidinocarbonyl)biphenyl stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
[3-(3-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPLCFHMAEHPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742717 |
Source


|
| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-71-8 |
Source


|
| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

